molecular formula C22H23ClN4O4S B2924116 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 877818-73-0

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2924116
CAS No.: 877818-73-0
M. Wt: 474.96
InChI Key: LSBRQBPRJFSESG-UHFFFAOYSA-N
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Description

This compound belongs to the N-substituted pyrazolone benzamide family, characterized by a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core linked to a benzamide scaffold. Pyrazolone derivatives are historically significant for their antipyretic and anti-inflammatory properties (e.g., antipyrine analogs), while sulfonyl groups often enhance metabolic stability and receptor binding . Its synthesis likely involves coupling 4-aminoantipyrine with a pre-functionalized benzoyl chloride derivative, analogous to methods described for related acetamides .

Properties

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c1-15-20(22(29)27(25(15)2)17-8-4-3-5-9-17)24-21(28)16-10-11-18(23)19(14-16)32(30,31)26-12-6-7-13-26/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBRQBPRJFSESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-aminoantipyrine with benzoylisothiocyanate. The reaction is usually carried out in a solvent such as acetone, with heating at around 50°C for several hours. The resulting product is then subjected to further reactions to introduce the chloro and pyrrolidin-1-ylsulfonyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicine: : It has been studied for its potential anti-inflammatory and analgesic properties, making it a candidate for the development of new pain-relief medications.

  • Chemistry: : Its complex structure makes it a useful reagent in organic synthesis and as a building block for other chemical compounds.

  • Biology: : Research has explored its effects on various biological systems, including its potential as an antimicrobial agent.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be due to its ability to inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Sulfonyl groups are known to improve pharmacokinetic properties by resisting oxidative metabolism .
  • In contrast, methylsulfanyl () and hydroxy () substituents offer weaker electronic modulation, which may limit their utility in high-affinity target engagement.

Hydrogen-Bonding and Crystal Packing

  • The target’s sulfonyl group could participate in similar intermolecular interactions but with altered geometry due to its larger size .
  • The nitrophenyl analog () exhibits significant twisting (67.0°) between aromatic rings, which may reduce packing efficiency compared to the target’s likely more planar benzamide-pyrrolidinylsulfonyl arrangement.

Biological Activity

The compound 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a derivative of pyrazole and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent modifications to introduce the chloro and sulfonyl groups. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the pyrazole moiety have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through the activation of caspases and modulation of apoptotic pathways.

Table 1: Antitumor Efficacy of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-715Caspase activation
4-Chloro-N-(...)A54912Cell cycle arrest

Anti-inflammatory Activity

In addition to antitumor effects, this compound may exhibit anti-inflammatory properties. Research indicates that similar pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory mediators.

Case Study: Anti-inflammatory Effects
A study involving carrageenan-induced paw edema in rats demonstrated that compounds similar to 4-chloro-N-(...) significantly reduced inflammation compared to control groups. The observed effects were dose-dependent, showcasing potential for therapeutic use in inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that pyrazole derivatives possess antimicrobial properties. Compounds have been tested against various bacterial strains, with some exhibiting significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
Compound CE. coli32Bactericidal
Compound DS. aureus16Bacteriostatic
4-Chloro-N-(...)P. aeruginosa20Bactericidal

The biological activity of 4-chloro-N-(...) can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in tumor progression and inflammation.
  • Cell Cycle Modulation : Induction of cell cycle arrest at specific phases.
  • Reactive Oxygen Species Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed for preparing derivatives of 4-aminoantipyrine, such as the target compound?

The compound is synthesized via coupling reactions between 4-aminoantipyrine and functionalized carboxylic acids. For example:

  • Step 1 : React 4-aminoantipyrine with substituted benzoyl chlorides or activated acids (e.g., 3-(pyrrolidin-1-ylsulfonyl)benzoyl chloride) in dichloromethane.
  • Step 2 : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine as a base ( ).
  • Step 3 : Purify via recrystallization from solvents like methylene chloride or ethanol. Key validation: Characterization by 1H^1H-NMR, IR (amide C=O stretch ~1650–1680 cm1^{-1}), and elemental analysis .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXS for phase determination via direct methods .
  • Refinement : SHELXL refines positional/anisotropic displacement parameters, with hydrogen atoms added geometrically (riding model). Final R-factors typically < 0.06 ().
  • Visualization : ORTEP-3 or Mercury for thermal ellipsoid plots .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

Common interactions include:

  • N–H···O hydrogen bonds between the amide group and sulfonyl/pyrazolone oxygen.
  • C–H···O weak hydrogen bonds from aromatic protons to electron-rich atoms.
  • π–π stacking between phenyl rings (distance ~3.5–4.0 Å). Example: In antipyrine derivatives, R22_2^2(10) graph-set motifs form dimers via N–H···O bonds () .

Advanced Research Questions

Q. How do Hirshfeld surface analysis and energy frameworks resolve contradictions in reported crystal packing motifs?

Hirshfeld surfaces (CrystalExplorer) quantify interaction contributions:

  • Fingerprint plots : Differentiate H-bonding (sharp spikes) vs. van der Waals (broad regions). For example, 2-chloro derivatives show 15–20% contribution from H-bonds vs. 8–10% for bromo analogs ().
  • Energy frameworks : Electrostatic energy dominates stabilization (e.g., –150 kJ/mol for H-bonded dimers vs. –50 kJ/mol for π-stacking). Discrepancies in literature packing motifs arise from solvent polarity or substituent effects (e.g., pyrrolidinyl vs. phenyl groups) .

Q. What computational methods validate experimental observations of non-covalent interactions?

  • DFT (B3LYP-D3/def2-TZVP) : Calculates interaction energies (e.g., N–H···O = –6.1 kcal/mol; C–H···π = –3.2 kcal/mol).
  • QTAIM/NCIplot : Identifies bond critical points (BCPs) and non-covalent interaction regions. For example, lone pair···π interactions in halogenated derivatives contribute –2.5 kcal/mol ().
  • MD simulations : Assess thermodynamic stability of supramolecular assemblies in solution .

Q. How does substituent variation (e.g., chloro vs. sulfonyl groups) impact biological activity or coordination chemistry?

  • Electron-withdrawing groups (e.g., –SO2_2–pyrrolidine): Enhance ligand rigidity and metal-binding affinity (e.g., for Cu2+^{2+} or Zn2+^{2+}).
  • Steric effects : Bulky substituents (e.g., 3,5-dimethylphenyl) reduce binding to hydrophobic enzyme pockets.
  • Case study : Chloro derivatives show higher antifungal activity (MIC = 8 µg/mL) compared to nitro analogs (MIC = 32 µg/mL) due to improved membrane permeability ( ) .

Methodological Considerations

Parameter Basic Research Advanced Research
Synthesis EDC-mediated coupling, recrystallizationMicrowave-assisted synthesis (reduced time)
Characterization SCXRD, IR, NMRSynchrotron XRD, solid-state NMR
Computational Tools Mercury, SHELXMultiwfn (QTAIM), Gaussian (DFT)

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